2-Amino-5-iodobenzonitrile
Overview
Description
2-Amino-5-iodobenzonitrile is an organic compound with the molecular formula C7H5IN2. It is characterized by the presence of an amino group at the second position and an iodine atom at the fifth position on a benzonitrile ring. This compound is a white to light yellow crystalline solid and is used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-iodobenzonitrile involves a two-step process:
Iodination of Benzonitrile: Benzonitrile is reacted with iodine under acidic conditions to produce 2-iodobenzonitrile.
Amination: The 2-iodobenzonitrile is then reacted with ammonia in a basic solvent to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This includes controlling reaction temperatures, using efficient catalysts, and ensuring high purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.
Reduction Products: Reduction can yield primary amines or other reduced forms of the compound.
Scientific Research Applications
2-Amino-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting cancer and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-iodobenzonitrile largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The iodine atom and amino group facilitate various chemical transformations, allowing the compound to interact with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-5-fluorobenzonitrile
Comparison:
- Reactivity: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the reactivity of the compounds. Iodine, being the largest halogen, is a better leaving group compared to bromine, chlorine, and fluorine.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on their reactivity and the desired final product.
- Uniqueness: 2-Amino-5-iodobenzonitrile is unique due to the presence of the iodine atom, which provides distinct reactivity patterns and makes it particularly useful in certain synthetic pathways .
Properties
IUPAC Name |
2-amino-5-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOKVMBFXTMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433418 | |
Record name | 2-Amino-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132131-24-9 | |
Record name | 2-Amino-5-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132131-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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